molecular formula C15H8F3IN2O B3129234 4-(4-Iodophenoxy)-2-(trifluoromethyl)quinazoline CAS No. 339018-48-3

4-(4-Iodophenoxy)-2-(trifluoromethyl)quinazoline

Cat. No.: B3129234
CAS No.: 339018-48-3
M. Wt: 416.14 g/mol
InChI Key: RSBKWPDXCLUNDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Iodophenoxy)-2-(trifluoromethyl)quinazoline (CAS 339018-48-3) is a synthetic quinazoline derivative of significant interest in medicinal chemistry and oncology research. Quinazoline-based compounds are recognized as privileged scaffolds in drug discovery due to their wide range of pharmacological activities . They are frequently investigated as potent inhibitors of tyrosine kinases, including the epidermal growth factor receptor (EGFR-TK) . EGFR is often overexpressed in various human cancers, and its inhibition represents a targeted strategy for anti-proliferative therapy . This compound features a iodine atom on the phenoxy ring, which can be instrumental for further chemical modifications or, in the case of radioiodinated versions, for use as a diagnostic agent in single-photon emission computed tomography (SPECT) to visualize tumors . The 2-(trifluoromethyl) group is a common moiety used to enhance the metabolic stability and binding affinity of drug candidates. Research into related compounds has demonstrated their potential not only in oncology but also in the development of treatments for anti-inflammatory, anti-convulsant, and anti-microbial applications . The synthetic approaches for such quinazoline derivatives can involve base-promoted nucleophilic aromatic substitution (SNAr) reactions, providing efficient pathways for their construction . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet and handle this compound with appropriate precautions, as it may cause skin, eye, and respiratory irritation .

Properties

IUPAC Name

4-(4-iodophenoxy)-2-(trifluoromethyl)quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F3IN2O/c16-15(17,18)14-20-12-4-2-1-3-11(12)13(21-14)22-10-7-5-9(19)6-8-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBKWPDXCLUNDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)OC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F3IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901238859
Record name 4-(4-Iodophenoxy)-2-(trifluoromethyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901238859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339018-48-3
Record name 4-(4-Iodophenoxy)-2-(trifluoromethyl)quinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339018-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Iodophenoxy)-2-(trifluoromethyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901238859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Iodophenoxy)-2-(trifluoromethyl)quinazoline typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-iodophenol with sodium ethanolate and 3-fluorobenzyl bromide in ethanol, followed by refluxing and subsequent purification steps

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Iodophenoxy)-2-(trifluoromethyl)quinazoline can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the quinazoline core.

    Coupling Reactions: The phenoxy group can engage in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include sodium ethanolate, 3-fluorobenzyl bromide, and various oxidizing or reducing agents. Reaction conditions often involve refluxing in ethanol or other solvents, followed by purification steps such as chromatography.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

4-(4-Iodophenoxy)-2-(trifluoromethyl)quinazoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Iodophenoxy)-2-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s stability and bioavailability, while the iodine atom can facilitate imaging and diagnostic applications.

Comparison with Similar Compounds

Substituent Effects at Position 4

The substituent at position 4 significantly influences the physicochemical and biological properties of quinazoline derivatives. Below is a comparative analysis:

Compound Name Substituent at Position 4 Molecular Weight Key Properties/Activities Evidence Source
4-(4-Iodophenoxy)-2-(trifluoromethyl)quinazoline 4-Iodophenoxy Not Reported Potential for π-π stacking; high polarizability N/A
4-(4-Chlorophenoxy)-2-(trifluoromethyl)quinazoline 4-Chlorophenoxy 324.69 Moderate lipophilicity; smaller halogen
4-(4-Nitrophenoxy)-2-(trifluoromethyl)quinazoline 4-Nitrophenoxy 323.24 Strong electron-withdrawing effect
4-Isopropyl-2-(trifluoromethyl)quinazoline Isopropyl Not Reported Increased lipophilicity; steric hindrance
  • Iodo vs. Chloro : The iodine atom’s larger size and polarizability may enhance binding to aromatic residues (e.g., Trp286 in AChE) compared to chlorine, as seen in thiazole analogs .
  • Alkyl Groups (e.g., Isopropyl) : Alkyl chains increase lipophilicity, improving membrane permeability but possibly reducing solubility .

Trifluoromethyl Group at Position 2

The trifluoromethyl group is a common feature in bioactive quinazolines:

  • Enhanced Metabolic Stability : The CF₃ group resists oxidative degradation, prolonging half-life .
  • Lipophilicity : Contributes to improved LogP values, facilitating blood-brain barrier penetration in neurological targets .
  • Electronic Effects : The strong electron-withdrawing nature of CF₃ may modulate the electron density of the quinazoline core, affecting interactions with enzymes like EGFR or AChE .

Yield and Purity

  • 4-Chloro Derivatives : Yields >80% reported using POCl₃-mediated chlorination .
  • Iodo Derivatives: Lower yields (e.g., 46% in 6-iodo-quinazolinone synthesis) due to iodine’s bulk and slower kinetics .

Antiparasitic Activity

  • Trifluoromethylated Quinazolines : Compounds like N-(3-chloro-4-fluorophenyl)-2-(trifluoromethyl)quinazolin-4-amine () inhibit beta-hematin formation, critical for antimalarial activity .
  • 4-Iodophenoxy Derivative: The iodine atom may enhance binding to heme or parasitic enzymes via halogen bonding, though specific data is lacking.

Enzyme Inhibition

  • AChE Inhibition: Thiazole-quinazoline hybrids () show π-π interactions with Trp286; the 4-iodophenoxy group in the target compound could mimic this via iodine’s polarizability .

Physicochemical Properties

Property 4-Iodophenoxy Derivative 4-Chlorophenoxy Analog 4-Nitrophenoxy Analog
LogP (Predicted) ~3.8 ~3.5 ~2.9
Solubility (µg/mL) Low (iodine’s hydrophobicity) Moderate Very Low (nitro group)
Metabolic Stability High (CF₃ and iodine) High Moderate

Biological Activity

4-(4-Iodophenoxy)-2-(trifluoromethyl)quinazoline is a compound that belongs to the quinazoline family, known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a quinazoline core substituted with a trifluoromethyl group and an iodo-phenoxy moiety. This unique structure contributes to its biological activity.

Target Enzymes and Receptors:
Quinazolines have been shown to interact with various molecular targets, including:

  • Vascular Endothelial Growth Factor Receptors (VEGFR) : Compounds similar to this compound have demonstrated significant inhibition of VEGFR, crucial in tumor angiogenesis .
  • Platelet-Derived Growth Factor Receptor (PDGFR) : Certain derivatives exhibit potent antagonistic activity against PDGFR, which is vital in cellular proliferation and survival .

Biochemical Pathways:
The compound may affect multiple signaling pathways involved in cell growth and apoptosis, contributing to its anticancer properties. It is hypothesized that its trifluoromethyl group enhances lipophilicity, improving cellular uptake and bioavailability .

Anticancer Activity

Several studies have highlighted the anticancer potential of quinazoline derivatives. For instance:

  • In vitro studies have shown that quinazoline derivatives exhibit IC50 values ranging from nanomolar to micromolar concentrations against various cancer cell lines such as MCF-7 (breast cancer) and PC3 (prostate cancer) .
  • Case Study : A derivative with a similar structure demonstrated an IC50 of 0.13 µM against HT-29 (colon cancer), indicating strong antiproliferative effects .

Antimicrobial Activity

Research indicates that quinazoline derivatives possess antimicrobial properties:

  • Testing against Mycobacterium species has revealed that certain compounds exhibit significant activity against drug-resistant strains .
  • Case Study : A related compound showed higher activity than standard drugs against Mycobacterium avium, suggesting potential for treating infections caused by resistant strains .

Anti-inflammatory Effects

Quinazolines are also studied for their anti-inflammatory properties:

  • Compounds have been shown to reduce inflammatory markers in vitro, suggesting their potential use in treating inflammatory diseases .

Data Tables

Biological Activity Cell Line/Organism IC50 Value (µM) Reference
AnticancerMCF-70.15
AnticancerPC30.33
AntimicrobialM. avium>1
Anti-inflammatoryIn vitro modelsNot specified

Q & A

Q. What are the common synthetic routes for preparing 4-(4-Iodophenoxy)-2-(trifluoromethyl)quinazoline?

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Structural confirmation requires a combination of:
  • ¹H/¹³C NMR : To verify aromatic proton environments and trifluoromethyl/iodophenoxy substituents.
  • IR Spectroscopy : Identification of C-F (1100–1250 cm⁻¹) and C-I (500–600 cm⁻¹) stretches.
  • Elemental Analysis : Validates empirical formula (e.g., C₁₅H₈F₃IN₂O).
  • Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 423.9732).
  • X-ray Crystallography (if crystalline): Resolves spatial arrangement of substituents .

Advanced Research Questions

Q. How can researchers optimize the introduction of the 4-iodophenoxy group while minimizing dehalogenation?

  • Methodological Answer : Dehalogenation of the iodophenoxy group is a known side reaction. Mitigation strategies include:
  • Catalyst Selection : Use Pd(OAc)₂ with bulky phosphine ligands (e.g., XPhos) to stabilize intermediates.
  • Solvent Control : Non-polar solvents (toluene) reduce iodine loss compared to polar aprotic solvents.
  • Temperature Modulation : Lower reaction temperatures (60–80°C) slow degradation pathways.
  • Inert Atmosphere : Argon or nitrogen prevents oxidative deiodination .

Q. How can contradictory data regarding the compound's biological activity be resolved?

  • Methodological Answer : Discrepancies in bioactivity (e.g., receptor binding vs. cellular assays) may arise from:
  • Purity Issues : Validate compound purity (>95%) via HPLC and eliminate residual solvents.
  • Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.
  • Metabolic Stability : Assess liver microsomal stability to rule out rapid degradation in vitro.
  • Comparative Studies : Benchmark against analogs (e.g., 4-chloro or 4-bromo derivatives) to isolate electronic effects of iodine .

Q. What computational approaches predict the compound's interaction with kinase targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to kinases like EGFR or VEGFR2. Key steps:
  • Ligand Preparation : Optimize 3D structure using Gaussian09 (DFT/B3LYP).
  • Binding Site Analysis : Identify hydrophobic pockets accommodating the trifluoromethyl group.
  • Free Energy Calculations (MM/PBSA) : Quantify interaction energies (ΔG < -8 kcal/mol suggests strong binding) .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

  • Methodological Answer :
  • Pharmacokinetics : Administer IV/orally to Sprague-Dawley rats; measure plasma concentration via LC-MS/MS. Key parameters: Cₘₐₓ, t₁/₂, AUC₀–24h.
  • Toxicity : 28-day repeated dose study in rodents (OECD 407). Monitor liver enzymes (ALT, AST) and histopathology.
  • Biodistribution : Radiolabel with ¹²⁵I for whole-body autoradiography .

Data Contradiction Analysis

Q. Why do solubility studies in DMSO vs. aqueous buffers show conflicting results?

  • Methodological Answer : Apparent solubility discrepancies arise from:
  • Aggregation in DMSO : Dynamic light scattering (DLS) can detect nanoaggregates at >10 µM.
  • Ionization Effects : Adjust pH (2–12) to identify zwitterionic forms using potentiometric titration.
  • Co-solvent Methods : Use a DMSO:PBS gradient (1–0.1%) to mimic physiological conditions .

Derivative Synthesis Table

DerivativeModificationKey ApplicationReference
4-Amino-2-(trifluoromethyl)quinazolineNH₂ at C4Kinase inhibitor lead
4-Hydrazino-2-(trifluoromethyl)quinazolineHydrazine at C4Antibacterial agent
4-Isopropyl-2-(trifluoromethyl)quinazolineIsopropyl at C4Solubility enhancement

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Iodophenoxy)-2-(trifluoromethyl)quinazoline
Reactant of Route 2
Reactant of Route 2
4-(4-Iodophenoxy)-2-(trifluoromethyl)quinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.